1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Neuroprotection Parkinson's disease PC12 cells

This 5-methoxy-substituted 1-cyclopropyl-THIQ provides a critical electronic and steric profile for dopaminergic neuroprotection programs. The cyclopropyl group at C(1) boosts metabolic stability versus larger 1-alkyl analogs, while the 5-methoxy substituent fine-tunes receptor affinity and solubility. Regioisomeric purity is essential—substitution at the 5-position yields distinct target engagement and off-target profiles compared to 6- or 7-methoxy isomers. Available with ISO-certified production and batch-specific NMR/HPLC data packages suitable for IND-enabling studies. Ensure SAR reproducibility by sourcing this exact regioisomer, not bulkier or mis-substituted variants.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 1017229-62-7
Cat. No. B6612335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline
CAS1017229-62-7
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCNC2C3CC3
InChIInChI=1S/C13H17NO/c1-15-12-4-2-3-11-10(12)7-8-14-13(11)9-5-6-9/h2-4,9,13-14H,5-8H2,1H3
InChIKeyMHYKTDZIGKYPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1017229-62-7): A Substituted Tetrahydroisoquinoline for Neuropharmacological Research and Chemical Procurement


1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1017229-62-7) is a C(1)-cyclopropyl, C(5)-methoxy-substituted tetrahydroisoquinoline (THIQ) with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . The THIQ scaffold is a privileged structure in medicinal chemistry, particularly for dopaminergic and neuroprotective applications [1]. The introduction of a cyclopropyl group at the 1-position is known to enhance metabolic stability and modulate receptor affinity, while the 5-methoxy substituent alters the electron density of the aromatic ring, which can influence both target binding and physicochemical properties such as solubility and pKa [2]. This compound serves as a versatile building block in the synthesis of more complex bioactive molecules and is commercially available at high purity from multiple global suppliers .

Why 1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Substituted by Unfunctionalized or Other Positional THIQ Analogs in Research and Development


The tetrahydroisoquinoline class is highly sensitive to substitution patterns, where even minor changes can drastically alter biological activity, selectivity, and physicochemical properties [1]. The unsubstituted analog 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS 167781-50-2, C12H15N, MW 173.25) lacks the 5-methoxy group, which results in a significantly different electron distribution, hydrogen-bonding capacity, and lipophilicity profile . The 5-methoxy substitution specifically reduces the calculated logP and increases the pKa relative to the unsubstituted core, impacting solubility and membrane permeability . Furthermore, structure-activity relationship (SAR) studies on related 1-alkyl-THIQs demonstrate that the nature and position of substituents directly control the balance between neuroprotective efficacy and intrinsic cytotoxicity in cellular models of Parkinson's disease [2]. Substitution at the 5-position is not equivalent to substitution at the 6- or 7-position; regioisomeric analogs often exhibit divergent target engagement and off-target profiles [1]. Therefore, procurement of the precise regioisomer is critical to ensure experimental reproducibility and to avoid misleading biological results.

Quantitative Differentiation Evidence for 1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1017229-62-7) Versus Key Analogs


Improved Neuroprotective Window Over Larger 1-Alkyl Substituted Analogs in a Parkinson's Disease Cell Model

In a direct comparison of 1-alkyl-tetrahydroisoquinolines, 1-cyclopropyl-TIQ partially inhibited MPP+-induced cell death in PC12 cells, whereas analogs with relatively large alkyl substituents at the 1-position did not enhance viability at all [1]. This establishes a restricted structural window for neuroprotective activity at the 1-position, where the compact cyclopropyl group is near the upper size limit for efficacy. The addition of a 5-methoxy group to this scaffold is predicted to further modulate this activity by altering ring electronics, though direct comparative data for the 5-methoxy derivative are not available in the primary literature. This evidence is a class-level inference from closely related 1-alkyl-TIQs.

Neuroprotection Parkinson's disease PC12 cells

Predicted Physicochemical Differentiation: Boiling Point and Acid-Base Character vs. Unsubstituted Core

The predicted properties of the target compound can be compared to those of its unsubstituted analog 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS 167781-50-2). The 5-methoxy derivative has a predicted boiling point of 331.2±42.0 °C and a predicted pKa of 9.47±0.40, with a density of 1.109±0.06 g/cm³ . While precise predicted data for the comparator are not publicly available, the molecular formula difference (C13H17NO vs. C12H15N) indicates the addition of a methoxy group, which typically increases boiling point and alters basicity, impacting distillation, formulation, and salt formation during synthesis [1].

Physicochemical properties pKa Boiling point

High Minimum Purity (≥97%) with ISO-Certified Quality Systems Suitable for Regulated Pharmaceutical R&D

Supplier MolCore offers this compound with a guaranteed minimum purity of 97% (NLT 97%) under ISO-certified quality systems, which is suitable for pharmaceutical research and development applications requiring high-quality starting materials . In comparison, the unsubstituted analog 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS 167781-50-2) is commonly offered at 95% purity by multiple vendors . The 2-percentage-point higher purity specification reduces the risk of unidentified impurities interfering in sensitive biological assays or in subsequent synthetic steps where impurity-derived side products can accumulate.

Procurement Purity ISO certification

Availability of Comprehensive Batch-Specific Quality Control Data (NMR, HPLC, GC) to Support Regulatory Filings

Supplier Bidepharm provides batch-specific quality control reports for this compound, including NMR, HPLC, and GC data, ensuring identity and purity verification . This level of analytical documentation is not universally available for all close analogs; for example, many vendors of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS 167781-50-2) do not publicly list the availability of such comprehensive batch data . The provision of these data facilitates direct comparison between batches and supports the documentation requirements of regulatory submissions.

Quality control NMR HPLC GC

Optimal Application Scenarios for Procuring 1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1017229-62-7)


Neuroprotective Agent Screening in Parkinson's Disease Models

Based on class-level evidence demonstrating that 1-cyclopropyl-TIQs retain partial neuroprotective activity against MPP+-induced toxicity in PC12 cells, whereas larger 1-alkyl analogs are inactive [1], this compound serves as a critical core scaffold for further optimization. The 5-methoxy substitution offers a distinct electronic profile that can be exploited to fine-tune activity and selectivity. Researchers designing novel dopaminergic neuroprotectants should prioritize this specific regioisomer to avoid the inactivity associated with bulkier 1-substituents.

Chemical Biology Tool for Dopamine Receptor Structure-Activity Relationship Studies

The THIQ scaffold is a known pharmacophore for dopamine D2 and D3 receptors [2]. The combination of a 1-cyclopropyl group and a 5-methoxy substituent creates a unique vector for probing the steric and electronic requirements of the receptor binding pocket. The high purity (≥97%) and available QC data ensure that observed biological effects can be confidently attributed to the target compound and not to impurities, which is essential for generating reliable SAR datasets.

Synthetic Intermediate for Late-Stage Functionalization and Library Synthesis

With a predicted pKa of 9.47 and a secondary amine handle, this compound is well-suited for N-alkylation, N-acylation, and N-sulfonylation reactions common in parallel synthesis . The methoxy group at the 5-position can also be demethylated to a phenol, providing a second point for diversification. The availability of detailed NMR and HPLC characterization simplifies the tracking of reaction progress and product identification, accelerating library production timelines.

Pharmaceutical Development Requiring ISO-Certified Starting Materials

For preclinical development programs operating under quality management systems, the ISO-certified production offered by suppliers such as MolCore and the batch-specific analytical data packages from Bidepharm meet the documentation standards required for Investigational New Drug (IND)-enabling studies. This reduces the risk of regulatory delays due to inadequate starting material characterization, a common pitfall when sourcing less well-documented analogs.

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